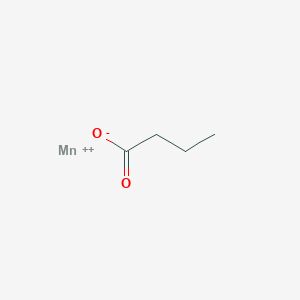

Butyric acid, manganese salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

19664-95-0 |

|---|---|

Molecular Formula |

C4H7MnO2+ |

Molecular Weight |

142.04 g/mol |

IUPAC Name |

butanoate;manganese(2+) |

InChI |

InChI=1S/C4H8O2.Mn/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |

InChI Key |

XDCWTMDIAMHOPE-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Physicochemical Characterization

Chemical Synthesis Pathways for Butyric Acid, Manganese Salt

The chemical synthesis of butyric acid, manganese salt, also known as manganese (II) butyrate (B1204436), can be achieved through several routes, primarily involving the reaction of a manganese (II) source with butyric acid or its salt. The choice of reactants and conditions dictates the final product's characteristics.

One common method involves the direct reaction of a manganese salt with butyric acid in an aqueous solution. For instance, manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) can be reacted with butyric acid. acs.org The pH of the solution is a critical parameter and can be adjusted, for example, to a value of 5.0 by the addition of a base like sodium hydroxide (B78521), to facilitate the reaction. acs.org

Alternatively, manganese(II) carbonate (MnCO₃) serves as a starting material. This method involves reacting MnCO₃ with an excess of butyric acid in deionized water. The mixture is heated under reflux for several hours to ensure the completion of the reaction. acs.org Another approach is the direct metathesis of a potassium salt of butyric acid (potassium butyrate) with an aqueous solution of manganese chloride. globaljournals.org The resulting manganese butyrate, being less soluble, precipitates out of the solution. A patented method also describes the use of manganese butyrate as a catalyst, which is formed by the reaction of a manganese salt with butyric acid. google.com

Reaction Kinetics and Optimization Parameters in Aqueous and Non-Aqueous Systems

Optimizing the synthesis of manganese butyrate involves controlling several key parameters to influence reaction rate and product quality.

Aqueous Systems: In aqueous media, temperature and pH are primary optimization parameters. The synthesis of a specific manganese(II) butyrate-based metal-organic framework (MOF), [Mn₆(but)₁₁(OH)]n, was achieved by preparing an aqueous solution of manganese(II) chloride and butyric acid and adjusting the pH to 5.0 with sodium hydroxide. acs.org For reactions starting from manganese carbonate and butyric acid, heating under reflux for an extended period (e.g., five hours) is employed to drive the reaction forward. acs.org The concentration of reactants is also a key factor. In one procedure, 50 mmol of MnCl₂·4H₂O and 100 mmol of butyric acid were used, indicating that a molar excess of the acid can be beneficial. acs.org

Non-Aqueous and Mixed-Solvent Systems: The introduction of a non-aqueous solvent can significantly alter the reaction environment and the resulting product. A different crystalline structure, [Mn₅(but)₁₀(H₂O)₂]n, was obtained when an aqueous solution of the reactants was mixed with 2-propanol in a 1:1 ratio. acs.org In other carboxylate systems, reactions are performed in a hydrocarbon diluent under an inert atmosphere (e.g., nitrogen sparging), with the temperature raised to 130°–150° C to ensure the reaction goes to completion. google.com The choice of solvent is crucial as it must be non-reactive with the components and ideally should solubilize the final product to facilitate crystallization upon cooling or evaporation. google.com

Influence of Synthesis Conditions on Product Purity and Crystalline Form

The conditions under which manganese butyrate is synthesized have a profound impact on the purity and, most notably, the crystalline form of the product. Research into manganese-based metal-organic frameworks (MOFs) has revealed that subtle changes in the synthesis protocol can lead to distinct crystal structures. acs.orgacs.org

Slow evaporation of the solvent at room temperature is a consistently highlighted technique for obtaining high-purity single crystals suitable for X-ray diffraction analysis. acs.org The solvent system itself is a determining factor for the final structure. For example, the synthesis of [Mn₆(but)₁₁(OH)]n, a 2D corrugated layer structure, was achieved in a purely aqueous solution. acs.org In contrast, when the same initial aqueous solution was mixed with 2-propanol, a different compound, [Mn₅(but)₁₀(H₂O)₂]n, which has a 3D microporous framework, was formed. acs.org

The choice of the manganese source also plays a role. The reaction between MnCO₃ and butyric acid, followed by slow evaporation, also yields the cubic crystals of [Mn₅(but)₁₀(H₂O)₂]n. acs.org This indicates that different pathways can converge on the same crystalline product, but the conditions must be precisely controlled. The coordination modes of the butyrate ligands to the manganese ions are directly influenced by these synthetic routes, giving rise to the unprecedented crystal structures. acs.org

Table 1: Influence of Synthesis Conditions on Manganese Butyrate Crystal Structure

| Manganese Source | Solvent System | Key Condition | Resulting Crystalline Form | Reference |

|---|---|---|---|---|

| MnCl₂·4H₂O | Aqueous (H₂O) | pH adjusted to 5.0; Slow evaporation | [Mn₆(but)₁₁(OH)]n (2D corrugated layers) | acs.org |

| MnCl₂·4H₂O | Aqueous/Organic (H₂O + 2-Propanol) | 1:1 solvent ratio; Slow evaporation | [Mn₅(but)₁₀(H₂O)₂]n (3D microporous framework) | acs.org |

| MnCO₃ | Aqueous (H₂O) | Heating under reflux; Slow evaporation | [Mn₅(but)₁₀(H₂O)₂]n (3D microporous framework) | acs.org |

Yield Enhancement and Green Chemistry Approaches in Manganese Butyrate Synthesis

Strategies for enhancing the yield of manganese butyrate synthesis focus on optimizing reaction stoichiometry and conditions. Using an excess of butyric acid relative to the manganese salt is a common approach to drive the equilibrium towards the product side. acs.org Post-reaction, techniques like partial solvent extraction using a rotavapor can concentrate the solution, promoting crystallization and improving the recovery of the solid product. acs.org

From a green chemistry perspective, the synthesis of manganese butyrate can be designed to be more environmentally benign. The use of water as the primary solvent in several reported methods is a key green feature. acs.org Furthermore, developing one-pot synthetic routes reduces waste and energy consumption. rsc.orgresearchgate.net An example of a green approach in a related synthesis is the use of natural extracts, such as lemon extract, as reducing agents and turmeric curcumin (B1669340) as a stabilizing agent for the formation of manganese nanoparticles from manganese acetate. japsonline.com While this produces nanoparticles rather than the simple salt, the principle of using non-toxic, renewable materials is central to green chemistry and could be adapted for salt synthesis. The efficient use of reagents, where butyric acid acts as both a reactant and a templating agent in the formation of manganese oxides, also aligns with green chemistry principles by maximizing atom economy. rsc.orgrsc.org

Bioproduction Routes for Butyric Acid Precursors and Subsequent Manganese Salt Derivatization

An alternative to complete chemical synthesis is a hybrid approach where the butyric acid precursor is first generated through biological means, followed by a chemical step to form the manganese salt. This leverages the efficiency of microbial systems for producing complex organic molecules.

Microbial Fermentation Strategies for Butyric Acid Generation

Butyric acid is a natural metabolite produced by several species of anaerobic bacteria, which can be harnessed for industrial production. nih.gov The most prominent and well-studied microorganisms for this purpose belong to the genus Clostridium, including C. butyricum, C. tyrobutyricum, and C. thermobutyricum. nih.govnih.gov These bacteria can ferment a wide variety of sugars, from simple hexoses like glucose to more complex carbohydrates derived from sources like molasses, starch, and lignocellulosic biomass. nih.govnih.govmdpi.com

Several fermentation strategies have been developed to optimize butyric acid production:

Batch Fermentation: The simplest mode, where all nutrients are provided at the start. In a typical batch process at a controlled pH of 6.5, C. butyricum can produce up to 12.25 g/L of butyric acid. researchgate.net

Fed-Batch Fermentation: This method involves the controlled feeding of the substrate during the fermentation process. This strategy has been shown to significantly enhance butyric acid production, reaching concentrations as high as 16.74 g/L, as it can alleviate substrate inhibition and prolong the productive phase of the microbes. nih.govresearchgate.net

Continuous Culture: This mode can lead to higher productivity but often results in lower final product concentrations compared to batch or fed-batch systems. acs.org

Extractive Fermentation: To overcome product inhibition, in-situ removal of butyric acid from the fermentation broth can be employed. Using an organic phase (e.g., Hostarex in oleyl alcohol), the total butyric acid concentration produced by C. butyricum was increased from 7.3 g/L in a control fermentation to 20.0 g/L in a pertractive fermentation system. researchgate.net

Optimization of fermentation conditions is critical. The pH is a key parameter, with an optimal value for both cell growth and butyric acid production by C. butyricum identified at 6.5. researchgate.net The composition of the culture medium, including the carbon source and the presence of essential trace metals like manganese, can also significantly influence the yield. researchgate.netmdpi.com

Table 2: Microbial Fermentation for Butyric Acid Production

| Microorganism | Substrate | Fermentation Mode | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Clostridium butyricum ZJUCB | Glucose | Batch (pH 6.5) | 12.25 g/L butyric acid | researchgate.net |

| Clostridium butyricum ZJUCB | Glucose | Fed-Batch (pH 6.5) | 16.74 g/L butyric acid (significant enhancement over batch) | researchgate.net |

| Clostridium tyrobutyricum | Glucose | pH-controlled | 57.86 g/L butyric acid and 12.88 g/L acetic acid | mdpi.com |

| Clostridium butyricum | Glucose | Pertractive Fermentation | Total butyric acid concentration increased to 20.0 g/L | researchgate.net |

Post-Fermentation Conversion and Purification to Butyric Acid, Manganese Salt

Once butyric acid has been produced via fermentation, it must be separated from the complex fermentation broth and then converted into its manganese salt.

Recovery and Purification of Butyric Acid: The first step is the recovery of butyric acid from the aqueous fermentation medium. Liquid-liquid extraction is a common method. An organic phase, such as 20% (w/w) Hostarex in oleyl alcohol, has been shown to be effective for this purpose. researchgate.net The distribution coefficient, which measures the efficiency of the extraction, is dependent on the pH of the aqueous phase. researchgate.net After extraction into the organic phase, the butyric acid can be recovered, for example, by back-extraction into an aqueous solution. Subsequent purification steps like distillation can be used to achieve the desired purity of the butyric acid.

Conversion to Manganese Salt: The purified butyric acid is then used as a reactant in a chemical synthesis step to form manganese butyrate. This is achieved by reacting the bio-derived butyric acid with a suitable manganese source, such as manganese(II) chloride or manganese(II) carbonate, following the aqueous or non-aqueous pathways described in Section 2.1. acs.org For example, the purified butyric acid could be dissolved in water and reacted with an equimolar or slightly excess amount of MnCO₃ under reflux.

The final step is the purification of the resulting manganese butyrate salt. Crystallization is the preferred method for obtaining a high-purity solid product. This is typically accomplished through slow evaporation of the solvent or by cooling a saturated solution, which allows for the formation of well-defined crystals. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

The characterization of manganese butyrate complexes relies on a suite of sophisticated analytical methods to determine their structure, stability, and phase behavior. These techniques provide a window into the molecular and bulk properties of these compounds.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the molecular structure of manganese butyrate compounds. thermofisher.com These methods measure the vibrational modes of molecules, offering insights into the coordination environment of the manganese ions and the state of the butyrate ligands. thermofisher.com

In the study of metal carboxylates, FTIR spectroscopy is particularly useful for analyzing the coordination mode of the carboxylate group to the metal center. The positions of the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate anion are diagnostic. The difference between these two frequencies (Δν) can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. While specific spectral data for simple manganese butyrate is not extensively detailed, FTIR spectroscopy has been successfully employed to confirm the structure of complex manganese(II) butyrate-based metal-organic frameworks (MOFs). acs.orgacs.org For manganese oxides, which can be decomposition products of manganese butyrate, characteristic FTIR peaks corresponding to the stretching vibrations of Mn-O bonds are typically observed in the low-wavenumber region (below 700 cm⁻¹). researchgate.net

Raman spectroscopy serves as a complementary technique to FTIR. thermofisher.com It is highly sensitive to the symmetric vibrations of non-polar bonds and provides information on the Mn-O lattice vibrations within the material's framework. For manganese oxides, prominent Raman peaks are associated with the bending and stretching modes of Mn-O and Mn-O-Mn bonds. vibgyorpublishers.org For instance, the Raman spectra of various manganese oxides show characteristic features between 450 cm⁻¹ and 750 cm⁻¹, which are attributed to Mn-O bending and stretching vibrations, respectively. vibgyorpublishers.org

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a technique that provides detailed information about the local atomic environment, structural polymorphism, and dynamics in solid materials. biorxiv.org However, its application to paramagnetic compounds like those containing Manganese(II) ions presents significant challenges. The unpaired electrons of the Mn(II) center lead to strong paramagnetic interactions, which can cause substantial broadening and large shifts of the NMR signals for nearby nuclei (such as ¹H and ¹³C), making spectral interpretation complex. rsc.orgacs.org

Despite these difficulties, ssNMR has been used to investigate other paramagnetic manganese-containing materials. rsc.orgnih.gov For example, ⁵⁵Mn ssNMR studies on manganese pentacarbonyl compounds have demonstrated the technique's sensitivity to the local bonding environment, allowing for the extraction of chemical shift anisotropies and nuclear quadrupolar parameters. rsc.org While specific ssNMR studies focused solely on manganese butyrate are not prominent in the literature, the principles established from work on other paramagnetic manganese systems suggest that such investigations could yield valuable, albeit complex, data on the local structure and electronic properties of manganese butyrate. acs.orgnih.gov

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in crystalline solids. sdu.dk Single-crystal XRD studies have been instrumental in revealing the complex and novel structures of manganese(II) butyrate-based metal-organic frameworks (MOFs). acs.orgacs.org

Research has led to the synthesis and characterization of two such compounds with distinct crystalline forms. acs.org The first, with the formula [Mn₆(but)₁₁(OH)]ₙ, crystallizes in a monoclinic system and features a 2D corrugated layer structure. acs.orgacs.org The second, [Mn₅(but)₁₀(H₂O)₂]ₙ, adopts a cubic lattice and exhibits an unprecedented 3D framework structure, a departure from the typical lamellar structures of many metal alkanoates. acs.orgacs.org These findings demonstrate that even short-chain carboxylates like butyrate can form intricate and varied coordination polymers with transition metals. acs.org

The crystallographic details for these manganese butyrate complexes are summarized in the table below.

| Compound Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Mn₆(but)₁₁(OH)]ₙ | Monoclinic | P2₁/n | 2D corrugated layer structure (MOF) | acs.orgacs.org |

| [Mn₅(but)₁₀(H₂O)₂]ₙ | Cubic | Ia-3 | 3D framework structure (MOF) | acs.orgacs.org |

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for investigating the thermal stability, decomposition pathways, and phase transitions of materials as a function of temperature. mpg.deazom.com

TGA measures changes in a material's mass with temperature, providing information on processes like dehydration, desolvation, and decomposition. azom.com DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the detection of thermal events such as melting, crystallization, and solid-state phase transitions. universallab.org

These methods have been applied to the manganese(II) butyrate-based MOFs, revealing important aspects of their thermal behavior. acs.orgacs.org For the corrugated layer compound, [Mn₆(but)₁₁(OH)]ₙ, a solid-to-solid phase transition at low temperature was identified. acs.org TGA of such coordination polymers typically shows initial mass loss corresponding to the removal of coordinated solvent molecules (like water), followed by subsequent, often multi-step, decomposition of the organic butyrate ligands at higher temperatures. The final residual product is typically a form of manganese oxide. universallab.org For example, thermal analysis of manganese oxides shows distinct reduction steps (e.g., MnO₂ to Mn₂O₃, then to Mn₃O₄), each associated with a specific mass loss and an endothermic peak in the DSC curve. universallab.org

| Technique | Information Obtained | Application to Manganese Butyrate Complexes | Reference |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass change vs. temperature to determine thermal stability and decomposition stages. | Used to study the decomposition pattern, including loss of water and butyrate ligands, leading to a manganese oxide residue. | acs.orgacs.orguniversallab.org |

| Differential Scanning Calorimetry (DSC) | Measures heat flow vs. temperature to identify phase transitions (e.g., melting, solid-solid). | Revealed a low-temperature solid-to-solid phase transition in [Mn₆(but)₁₁(OH)]ₙ. | acs.orgacs.org |

Nanomaterial Synthesis Utilizing Butyric Acid as a Structure-Directing Agent or Precursor for Manganese-Containing Architectures

Butyric acid and its salts can play a crucial role in the synthesis of manganese-containing nanomaterials, acting as precursors or structure-directing agents that influence the morphology and properties of the final product. researchgate.netrsc.org The chemical nature of the organic ligand is a key factor in controlling the assembly of nanostructures.

Research has shown that carboxylic acids can direct the formation of specific manganese oxide nano-architectures. researchgate.netias.ac.in Notably, butyric acid has been found to promote the assembly of hollow sphere morphologies in the synthesis of manganese-oxide-containing nanocrystallites. researchgate.net This contrasts with other carboxylic acids, such as acetic and propionic acid, which tend to induce the formation of hierarchical nanosphere morphologies under similar conditions. researchgate.net

The hydrothermal synthesis of manganese dioxide (MnO₂) nanorods, for example, can be achieved using precursors like manganese sulphate, where the addition of different acids can tailor the resulting nanostructure. ias.ac.in While not always involving butyric acid directly, these studies highlight the principle that organic ligands are fundamental in guiding the crystallization and assembly of manganese-based nanomaterials. ias.ac.innih.gov The ability to use ligands like butyrate to direct the formation of specific architectures, such as hollow spheres, is of significant interest for applications in catalysis, energy storage, and biomedicine. researchgate.netrsc.org

Mechanistic Investigations of Biological Activities in Model Systems

Cellular and Molecular Mechanisms in In Vitro Models

In vitro studies utilizing various cell lines have been instrumental in elucidating the biological mechanisms of butyrate (B1204436). These models allow for a controlled investigation into its effects on cellular pathways involved in neuroprotection and inflammation.

The human neuroblastoma cell line, SH-SY5Y, is a widely used model for studying neurodegenerative processes, including toxicity induced by heavy metals like manganese (Mn). Research demonstrates that butyrate can offer protection against the cytotoxic effects of such metals. nih.govresearchgate.net Studies show that butyrate provides neuroprotective effects against toxicities induced by both iron and manganese in these dopaminergic cells. nih.govresearchgate.net

Exposure to high levels of manganese disrupts the delicate balance of cellular redox homeostasis, leading to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). mdpi.commdpi.com This imbalance is a key driver of cellular damage and can impair the function of antioxidant enzymes, such as manganese superoxide (B77818) dismutase (Mn-SOD), which are crucial for mitigating oxidative damage. nih.govmdpi.commdpi.com Butyrate has been shown to possess antioxidant properties and can help reduce oxidative stress. mdpi.com By counteracting the excessive production of ROS, butyrate helps to maintain redox homeostasis, which is a critical component of its neuroprotective capacity against metal-induced toxicity. mdpi.com

A primary mechanism for butyrate's neuroprotective action against manganese-induced toxicity is mediated through specific cell surface receptors. nih.govresearchgate.net Investigations have identified the fatty acid-3 receptor (FFAR3), a G-protein coupled receptor, as the key mediator of these effects in SH-SY5Y cells. nih.govresearchgate.netresearchgate.net The protective effects of butyrate against manganese toxicity can be significantly diminished or blocked by the use of a selective FFAR3 antagonist, beta-hydroxy butyrate (BHB), confirming the receptor's essential role in this process. researchgate.netresearchgate.net This indicates a distinct, receptor-dependent pathway for butyrate's neuroprotective activity. researchgate.net

Butyrate demonstrates significant immunomodulatory functions, particularly in its ability to regulate inflammatory responses in immune cells like macrophages. nih.gov

A hallmark of butyrate's anti-inflammatory action is its capacity to suppress the production of pro-inflammatory cytokines. mdpi.com In various macrophage models, often stimulated with lipopolysaccharide (LPS) to mimic an inflammatory challenge, sodium butyrate has been shown to significantly decrease the gene expression and/or secretion of key inflammatory mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govfrontiersin.orgresearchgate.net This effect is often dose-dependent. nih.gov The primary mechanism for this suppression is the inhibition of the NF-κB signaling pathway, which prevents the transcription of these pro-inflammatory cytokine genes. efsupit.rofrontiersin.org

The table below summarizes findings on the effect of butyrate on pro-inflammatory cytokine expression in macrophage cell lines.

| Cell Line | Inflammatory Stimulus | Butyrate Form | Observed Effect | Implicated Pathway |

| Bovine Macrophages | LPS (5 µg/ml) | Sodium Butyrate (0.25-1 mM) | Decreased gene expression of IL-1β and IL-6. frontiersin.org | Inhibition of NF-κB phosphorylation. frontiersin.org |

| THP-1 Monocytes | LPS (100 ng/ml) | Sodium Butyrate | Suppressed production of IL-1β and TNF-α. researchgate.net | Regulation of NF-κB activity. researchgate.net |

| Bone Marrow-Derived Macrophages (BMDM) | LPS | n-butyrate | Strongly decreased secretion of IL-6; no effect on TNF-α. nih.gov | Histone Deacetylase (HDAC) Inhibition. nih.gov |

| Myeloid Cells | LPS | Butyrate (1-5 mM) | Inhibited secretion of IL-6 in a dose-dependent manner. efsupit.ro | Not specified. |

Regulation of Inflammatory Responses in Macrophage and Immune Cell Lines

Inhibition of Histone Deacetylase (HDAC) Activity

Butyric acid, in the form of its sodium salt (sodium butyrate), is a well-established inhibitor of class I and II histone deacetylases (HDACs). plos.orgwikipedia.org This inhibition is a key mechanism underlying many of its biological effects. nih.gov By binding to the zinc-containing active site of HDAC enzymes, butyrate prevents the removal of acetyl groups from lysine (B10760008) residues on histone proteins. nih.govadooq.com This action leads to a state of histone hyperacetylation, which relaxes the chromatin structure, making the DNA more accessible to transcription factors and thereby modulating the expression of specific genes. nih.govnih.gov

In the context of manganese-induced neurotoxicity, the HDAC-inhibiting property of butyrate is linked to its neuroprotective effects. nih.govmdpi.com The inhibition of HDACs is suggested to be the molecular mechanism through which butyrate reverses the detrimental effects of manganese on gene expression, such as the downregulation of crucial astrocytic glutamate (B1630785) transporters. nih.govnih.gov Studies have shown that the neuroprotective potential of HDAC inhibitors like sodium butyrate is associated with their ability to epigenetically regulate gene expression. nih.govbiorxiv.org While butyrate is a nonspecific, millimolar-level inhibitor of HDACs, this activity is potent enough to induce significant cellular changes, including differentiation and apoptosis in various cell lines. tandfonline.com It is estimated that HDAC inhibition by butyrate affects the expression of approximately 2% of mammalian genes. wikipedia.orgnih.gov

Impact on Gene Expression Profiles in Cultured Cells

The role of butyrate as an HDAC inhibitor directly translates to its significant impact on gene expression in cultured cell models. It can either induce or repress gene transcription, leading to profound changes in cellular processes. nih.govnih.gov

In bovine kidney epithelial (MDBK) cells, butyrate treatment led to the significant regulation of 450 genes, the majority of which were repressed and associated with cell cycle control. nih.gov Conversely, in human MG-63 osteoblastic cells, butyrate exposure decreased the mRNA expression of cell cycle promoters like cdc2 and cyclin-B1 while stimulating the protein expression of cell cycle inhibitors such as p21, p27, and p57. plos.org

In models relevant to neuropathology, such as primary astrocyte cultures, pre-treatment with sodium butyrate was shown to reverse the manganese-induced reduction in the mRNA levels of the excitatory amino acid transporters EAAT1 (GLAST) and EAAT2 (GLT-1). uni.lu This restorative effect on gene expression is critical for preventing glutamate-mediated excitotoxicity. Furthermore, studies on recombinant Chinese hamster ovary (rCHO) cells have demonstrated that the enhancing effect of sodium butyrate on the specific productivity of antibodies correlates linearly with an increase in the mRNA transcription level of the corresponding gene. jmb.or.kr Treatment with sodium butyrate can also induce the expression of genes transduced by retroviral vectors, likely through interaction with the viral long terminal repeat (LTR). nih.gov

Table 1: Effect of Butyrate on Gene Expression in Various Cultured Cell Lines

| Cell Line | Effect of Butyrate | Key Genes/Proteins Affected | Reference |

|---|---|---|---|

| Bovine Kidney (MDBK) | Repression of genes related to cell cycle control. | 450 significantly regulated genes. | nih.gov |

| Human Osteoblastic (MG-63) | Decreased mRNA of cell cycle promoters; Increased protein of cell cycle inhibitors. | cdc2, cyclin-B1 (decreased); p21, p27, p57 (increased). | plos.org |

| Murine Astrocytes | Attenuated Mn-induced decrease in mRNA levels. | EAAT1 (GLAST), EAAT2 (GLT-1). | uni.lu |

| Recombinant CHO | Enhanced specific productivity via increased mRNA transcription. | Transfected antibody gene. | jmb.or.kr |

| Rat Salivary Gland (A5-DAP) | Induced expression of transduced genes. | Placental alkaline phosphatase (PLAP), beta-galactosidase. | nih.gov |

Modulation of Microbial Metabolic Activity and Redox Homeostasis (e.g., Lactococcus cremoris)

In microbial systems, manganese plays a crucial role in metabolism and redox balance, as demonstrated in studies with Lactococcus cremoris. nih.gov While the growth rate of L. cremoris is unaffected by the omission of manganese from the medium, its metabolic activity under non-growing conditions is significantly modulated. nih.govbiorxiv.orgnih.gov

Supplementation with manganese (20 μM) in translationally blocked (non-growing) L. cremoris cells results in an approximately 1.5-fold faster rate of acidification compared to manganese-free conditions. nih.govbiorxiv.orgnih.gov However, this accelerated metabolic rate is short-lived, stagnating within 24 hours. nih.govbiorxiv.org This stagnation is attributed to the rapid depletion of intracellular NADH, which disrupts the cellular redox homeostasis and leads to a substantial loss of culturability. biorxiv.orgnih.gov

Conversely, in the absence of manganese, L. cremoris cells maintain their redox balance and culturability, allowing them to continue acidifying for weeks, albeit at a slower rate. nih.govbiorxiv.orgnih.gov This difference in redox state also influences the metabolic end-products. In the presence of manganese, there is an accumulation of α-keto acid-derived aldehydes. biorxiv.orgnih.gov In its absence, the availability of NADH facilitates the alcohol dehydrogenase-catalyzed conversion of these aldehydes into their corresponding alcohols. biorxiv.orgnih.gov Proteomic analysis revealed that the primary adaptation to manganese omission is a dramatic (up to 2,000-fold) increase in the production of manganese transporters. nih.govbiorxiv.orgnih.gov

**Table 2: Influence of Manganese on Metabolic Activity in Non-Growing *Lactococcus cremoris***

| Condition | Acidification Rate | Redox Homeostasis (NADH) | Cell Culturability | Major Metabolic End-Product | Reference |

|---|---|---|---|---|---|

| With Mn (20 μM) | ~1.5x faster, stagnates in <24h | Disrupted (NADH depleted) | Substantial loss | α-keto acid-derived aldehydes | nih.govbiorxiv.orgnih.gov |

| Without Mn | Slower, persists for weeks | Maintained | Maintained | Corresponding alcohols | nih.govbiorxiv.orgnih.gov |

Physiological and Biochemical Effects in Preclinical Animal Models

Neurobiological Modulations in Models of Manganese-Induced Neuropathology

Chronic overexposure to manganese can lead to a neurodegenerative disorder known as manganism, which shares pathological features with Parkinson's disease. nih.govresearchgate.net Preclinical animal models have been instrumental in understanding the neurobiological effects of manganese and in testing potential therapeutic interventions. In mouse models of manganese-induced neurotoxicity, sodium butyrate has demonstrated significant neuroprotective effects. nih.govnih.gov These protective actions are largely attributed to its function as an HDAC inhibitor, which allows it to counteract the downstream pathological changes induced by manganese. nih.govmdpi.com

A key mechanism of manganese neurotoxicity is the disruption of glutamate homeostasis, primarily through the downregulation of astrocytic glutamate transporters. researchgate.netnih.gov Astrocytes are responsible for clearing excess glutamate from the synaptic cleft via two main transporters: glutamate transporter 1 (GLT-1, also known as EAAT2) and glutamate-aspartate transporter (GLAST, also known as EAAT1). researchgate.net

In C57BL/6 mice, intranasal administration of manganese was found to significantly decrease both the mRNA and protein levels of GLT-1 and GLAST in the cerebral cortex and cerebellum. nih.govnih.gov This reduction in transporter expression can lead to an accumulation of extracellular glutamate, resulting in excitotoxic neuronal damage. researchgate.netnih.gov Pre-treatment of these mice with sodium butyrate was shown to effectively attenuate the manganese-induced decrease in both GLT-1 and GLAST expression. nih.govnih.gov This restoration of glutamate transporter levels is a critical component of the neuroprotective effect of butyrate, helping to mitigate excitotoxicity and preserve neuronal function. nih.govresearchgate.net The mechanism underlying manganese's repressive effect on these transporters may involve the transcription factor Yin Yang 1 (YY1). nih.govnih.gov

Table 3: Effect of Sodium Butyrate on Manganese-Induced Changes in Glutamate Transporter Expression in Mice

| Treatment Group | GLT-1 mRNA Levels (Cortex & Cerebellum) | GLAST mRNA Levels (Cortex & Cerebellum) | GLT-1 Protein Levels (Cortex & Cerebellum) | GLAST Protein Levels (Cortex & Cerebellum) | Reference |

|---|---|---|---|---|---|

| Control | Normal | Normal | Normal | Normal | nih.govnih.gov |

| Manganese (Mn) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | nih.govnih.gov |

| Mn + Sodium Butyrate | Attenuated Decrease | Attenuated Decrease | Attenuated Decrease | Attenuated Decrease | nih.govnih.gov |

| Sodium Butyrate Alone | No Significant Change | No Significant Change | No Significant Change | No Significant Change | nih.govnih.gov |

The neurotoxic effects of manganese manifest behaviorally as motor deficits. nih.gov In mouse models, manganese exposure leads to a significant reduction in locomotor activity, as measured by parameters such as total distance traveled, ambulatory counts, and stereotypic movements in an open-field test. nih.govnih.gov

Furthermore, motor coordination and balance, assessed using the rota-rod test, are also significantly impaired in manganese-treated mice, with animals showing a reduced ability to remain on the rotating rod. nih.govmdpi.comnih.gov Treatment with sodium butyrate prior to manganese exposure has been shown to markedly reverse these behavioral deficits. nih.govnih.gov Mice pre-treated with sodium butyrate demonstrated significant improvements in both locomotor activity and motor coordination performance compared to mice treated with manganese alone. nih.govmdpi.com These findings highlight that the biochemical and genetic modulation by butyrate translates into tangible functional recovery in preclinical models of manganese-induced neuropathology.

Based on a thorough review of the available scientific literature, there is a significant lack of specific research focused solely on the chemical compound "butyric acid, manganese salt" and its biological activities in animal models.

The existing body of research extensively covers the effects of butyric acid, most commonly in the form of its sodium or calcium salts, and the mineral manganese as separate entities in animal nutrition. For instance, studies on various butyrate salts detail their impact on gut microbiota, intestinal barrier function, and immunomodulation. Similarly, the role of manganese as an essential trace mineral in metabolic and immune functions is well-documented.

However, studies investigating the specific effects of "butyric acid, manganese salt" are not present in the available literature. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and focuses exclusively on this compound without resorting to unsupported extrapolation from data on its individual components. Such an approach would not meet the required standards of scientific accuracy.

Research on Applications in Agricultural and Material Sciences

Scientific Basis for Feed Additive Research in Animal Production

In animal nutrition, the scientific interest in butyric acid, manganese salt, stems from the well-documented benefits of its constituent parts: butyric acid and manganese. Butyric acid is a short-chain fatty acid (SCFA) recognized as a primary energy source for intestinal epithelial cells (enterocytes), playing a crucial role in maintaining gut health and integrity. nih.govnih.gov Manganese is an essential trace mineral, vital for growth, skeletal development, and antioxidant functions. nih.gov The hypothesis is that combining these two in a single salt could offer a synergistic effect, providing a highly bioavailable source of manganese while simultaneously supporting gut function, which in turn can enhance nutrient absorption. nih.govnih.gov Organic acid salts are often explored as alternatives to antibiotic growth promoters, aiming to improve animal performance and welfare. nih.gov

Research into butyrate (B1204436) supplementation in various forms has consistently shown positive effects on key production parameters across different animal models.

Poultry: In broiler chickens, dietary supplementation with butyrate products has been linked to improvements in feed conversion ratio (FCR) and body weight gain (BWG). vt.edubio-conferences.org Studies suggest that butyrate enhances nutrient utilization by improving gut morphology. iau.ir While direct studies on the manganese salt are limited, research comparing organic and inorganic manganese sources has shown that organic forms can optimize performance at lower inclusion levels. nih.gov For instance, one study determined that for optimal FCR in growing chicks, the ideal supplemental level of organic manganese was 38.0 mg/kg of diet, compared to 74.3 mg/kg for inorganic manganese sulfate (B86663). nih.gov This suggests that a manganese salt of an organic acid like butyric acid could be a more efficient delivery method for this essential mineral.

Aquaculture: The application of butyrate in aquafeeds is also a growing area of research. Studies on various fish species have demonstrated that dietary butyrate can enhance growth performance, feed utilization, and the absorption of nutrients. researchgate.netnih.gov For example, in rainbow trout, while sodium butyrate did not significantly affect weight gain in one study, it did influence intestinal histology, which is foundational for nutrient absorption. nih.gov In black sea bream, microencapsulated sodium butyrate was found to be a potentially ideal dietary supplement. mdpi.com

Below is a table summarizing representative findings on the effects of butyrate supplementation on animal performance.

| Animal Model | Butyrate Form | Key Finding | Reference |

|---|---|---|---|

| Broiler Chickens | Sodium Butyrate | Improved feed conversion ratio and modulated cecal microbiota. | vt.edu |

| Weaned Piglets | Sodium Butyrate | Increased the gain-to-feed ratio (G:F) between 15 and 28 days post-weaning. | nih.gov |

| Largemouth Bass | Sodium Butyrate | Significantly increased final body weight and weight gain rate, and decreased FCR. | nih.gov |

| Broiler Chickens | Organic Manganese (Mn-Proteinate) vs. Inorganic (MnSO₄) | Lower levels of organic Mn were required to optimize FCR (38.0 mg/kg vs. 74.3 mg/kg). | nih.gov |

Butyrate's primary mechanism of action is centered on promoting gut health, which is intrinsically linked to disease resistance. nih.gov It serves as a readily available energy source for colonocytes, promoting their proliferation and differentiation, which strengthens the intestinal barrier. nih.govpig333.com A stronger gut barrier helps prevent pathogens from entering the bloodstream and reduces inflammation. nih.govmdpi.com

Research in pigs and poultry has shown that butyrate supplementation can lead to beneficial changes in intestinal morphology, such as increased villus height. iau.irnih.gov Longer villi increase the surface area available for nutrient absorption. Furthermore, butyrate can modulate the gut microbiota, favoring the growth of beneficial bacteria while inhibiting pathogens. nih.govorffa.com This modulation of the microbial environment contributes to a more resilient and healthy digestive system. The anti-inflammatory properties of butyrate are also well-documented, helping to alleviate the negative effects of stress and disease challenges. nih.govnih.gov

A significant challenge with using butyric acid or its simple salts is that they are rapidly absorbed in the upper gastrointestinal tract. orffa.com This prevents them from reaching the lower gut (like the ileum, cecum, and colon), where many of their beneficial effects on gut health and microbiota are most needed. To overcome this, research has focused on encapsulation technologies. researchgate.netscispace.com

Encapsulation involves coating the butyrate salt in a protective matrix, often a fatty substance. scispace.comgoogleapis.com This coating protects the active compound from immediate dissociation and absorption, allowing for a targeted and slow release throughout the entire digestive tract. orffa.com This ensures that butyrate reaches the distal parts of the intestine. mdpi.com Studies comparing standard and microencapsulated forms of butyrate have shown that encapsulation can improve the efficacy of the additive, leading to better performance and gut health outcomes in both poultry and aquatic species. vt.edumdpi.com This technology is crucial for maximizing the potential benefits of butyrate salts, including manganese butyrate, in animal feed. orffa.com

Exploration of Butyric Acid, Manganese Salt in Polymer Science and Catalysis Research

In material sciences, the properties of both the manganese ion and the butyrate ligand are explored for applications in polymer degradation and catalysis.

Manganese salts of fatty acids, such as manganese stearate (B1226849), have been investigated as pro-oxidant additives to accelerate the degradation of polymers like high-density polyethylene (B3416737) (HDPE). uad.ac.id The manganese ion can exist in multiple oxidation states, allowing it to act as a catalyst in redox reactions that initiate polymer degradation. The mechanism involves accelerating the oxidation of the polymer chains, leading to chain scission and a reduction in molecular weight. uad.ac.id This process makes the plastic more brittle and susceptible to further environmental degradation. Research has shown that the incorporation of manganese stearate significantly enhances the degradation of HDPE under accelerated weathering conditions, as measured by loss of tensile strength, reduction in molecular weight, and the formation of carbonyl groups. uad.ac.id By analogy, it is scientifically plausible that butyric acid, manganese salt could perform a similar role, with the manganese ion facilitating oxidative degradation pathways in polymer matrices.

Butyric acid and its salts are researched for their role in the synthesis of manganese-based catalytic materials, particularly manganese oxides. In the synthesis of porous manganese oxide nanospheres, butyric acid has been shown to act as a template. conncoll.edu It is hypothesized that butyric acid forms emulsions that guide the formation of spherical structures from manganese-containing precursors. conncoll.edu These resulting manganese oxide materials have high surface areas and demonstrate catalytic activity, for example, in the conversion of isopropanol (B130326) to acetone. conncoll.eduresearchgate.net The use of carboxylic acids like butyric acid provides a facile, one-pot route to creating nanostructured manganese oxides with desirable morphologies for catalytic applications. researchgate.net While the direct use of manganese butyrate as a single precursor is less documented, its components are integral to research on creating advanced manganese-based catalysts. conncoll.eduresearchgate.net

Below is a table summarizing research findings in material science applications.

| Application Area | Compound/System | Role/Finding | Reference |

|---|---|---|---|

| Polymer Degradation | Manganese Stearate in HDPE | Acts as a pro-oxidant additive, enhancing the degradation rate under accelerated weathering. Molecular weight and thermal stability decreased significantly. | uad.ac.id |

| Catalyst Synthesis | Butyric Acid with Manganese Precursors | Butyric acid emulsions act as templates in the formation of porous, monodisperse manganese oxide nanospheres. | conncoll.edu |

| Catalyst Synthesis | Butyric Acid in MnO₂ Synthesis | Used in the synthesis of uniform, high-surface-area manganese oxide spheres that are active catalysts for isopropanol oxidation. | researchgate.net |

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic and Spectrometric Techniques for Quantitation in Complex Matrices

The analysis of butyric acid, manganese salt, necessitates a dual approach: one set of techniques for the organic butyrate (B1204436) component and another for the inorganic manganese ion.

Quantification of the Butyrate Moiety:

Gas chromatography (GC) and liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), are the cornerstones for quantifying butyrate and other short-chain fatty acids (SCFAs). mdpi.comnih.gov When coupled with mass spectrometry (MS), these methods offer high sensitivity and selectivity. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for SCFA analysis. mdpi.comnih.gov Due to the high volatility and hydrophilic nature of SCFAs, derivatization is often required to improve chromatographic separation and detection. nih.gov However, derivatization-free methods involving direct analysis of acidified extracts have also been developed to simplify sample preparation, though they may carry a risk of contaminating the GC column. nih.govmdpi.com Common approaches involve acidification of the sample followed by liquid-liquid extraction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a highly sensitive and efficient alternative to GC-MS, often requiring less time for sample preparation. mdpi.com Ultra-high-pressure liquid chromatography (UHPLC) can significantly shorten analysis times without compromising resolution. mdpi.com Reverse-phase HPLC (RP-HPLC) using columns like C18 is frequently employed. mdpi.comaurigeneservices.com Derivatization can also be used in LC-MS to enhance detection sensitivity. acs.orgnih.gov For instance, 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to convert SCFAs into a more stable and detectable form. nih.gov

Table 1: Comparison of Chromatographic Methods for Butyrate Quantification

| Technique | Sample Preparation | Key Advantages | Key Disadvantages | Typical Column |

|---|---|---|---|---|

| GC-MS | Often requires derivatization; liquid-liquid extraction is common. nih.govnih.gov | High robustness and established methodology. mdpi.com | Sample preparation can be time-consuming; derivatization agents can be moisture-sensitive. mdpi.comnih.gov | High-polarity polyethylene (B3416737) glycol (PEG) type columns for derivatization-free methods. nih.gov |

| LC-MS/MS | Simpler sample preparation; may or may not require derivatization. mdpi.com | High sensitivity and efficiency; shorter analysis times (especially UHPLC). mdpi.comacs.org | Potential for matrix effects in biological samples; relatively expensive equipment. mdpi.com | Reverse-phase C18 columns are most common. mdpi.commdpi.com |

Quantification of the Manganese Moiety:

For the manganese component, atomic spectrometry techniques are the methods of choice due to their high sensitivity for elemental analysis.

Electrothermal Atomic Absorption Spectrometry (ETAAS): Also known as graphite (B72142) furnace atomic absorption spectrometry (GFAAS), this is one of the most widely used methods for measuring trace amounts of manganese in biological materials like blood, urine, and tissues. nih.gov The technique involves direct determination, sometimes after dilution or the addition of a matrix modifier, to overcome interferences. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS offers exceptional sensitivity and is capable of multi-element analysis. It is a powerful tool for determining manganese concentrations in various sample types. nih.gov When hyphenated with separation techniques like capillary electrophoresis (CE) or LC, it can be used for speciation analysis to identify different manganese-containing compounds. nih.gov

Neutron Activation Analysis (NAA): This is a highly effective and precise nuclear process used for determining the concentrations of elements. cdc.gov A key advantage of NAA is that it requires minimal sample handling with no reagents, thereby reducing the risk of contamination. cdc.gov

Table 2: Spectrometric Methods for Manganese Quantification

| Technique | Principle | Detection Limit | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| ETAAS/GFAAS | Measures absorption of light by free atoms in a graphite furnace. | Low (e.g., 1.10 µg/kg). cdc.gov | High sensitivity, widely used for biological samples. nih.gov | Susceptible to matrix interferences. nih.gov |

| ICP-MS | Ionizes the sample with plasma and uses a mass spectrometer to separate and quantify ions. | Very low (e.g., method detection limit of 1.1 µg/L). nih.gov | Excellent sensitivity, multi-element capability, can be used for speciation. nih.gov | High equipment cost. |

| NAA | Measures gamma rays from neutron-irradiated samples. | Low (e.g., 4 ng/g in biological tissues). cdc.gov | High precision, minimal sample preparation reduces contamination risk. cdc.gov | Requires a nuclear reactor, less common. |

Method Development for Butyric Acid, Manganese Salt Detection and Characterization in Biological Samples

Developing a reliable method for detecting and characterizing butyric acid, manganese salt, in biological samples such as plasma, feces, or tissue requires a multi-step process that addresses the complexities of the biological matrix. nih.govnih.gov

A comprehensive analysis would typically involve two parallel workflows: one for butyrate and one for manganese. For total manganese, the sample would undergo acid digestion before analysis by ICP-MS or ETAAS. nih.gov For butyrate, the sample would be subjected to an extraction procedure followed by GC-MS or LC-MS analysis. nih.govnih.gov

A more advanced approach for characterizing the compound's fate in a biological system would involve speciation analysis. Techniques like capillary electrophoresis coupled with ICP-MS (CE-ICP-MS) can separate and identify different manganese species, such as manganese bound to proteins or other small molecules, providing insight into the metabolism and distribution of the manganese salt. nih.gov

Method validation is a critical step to ensure data accuracy and reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For example, a reverse-phase HPLC method for sodium butyrate showed linearity in the range of 119.56–1195.6 μg/ml with a correlation coefficient of 0.99998. aurigeneservices.com

Precision: The closeness of agreement between a series of measurements. It is often expressed as the relative standard deviation (RSD). An HPLC method for sodium butyrate demonstrated a precision with an RSD of 0.30%. aurigeneservices.com

Accuracy: The closeness of the measured value to the true value. For an LC-MS method quantifying SCFAs, accuracy was reported to be between 93.1% and 108.7%. mdpi.com

Recovery: The efficiency of the extraction process. A GC-MS method for SCFAs in biological samples optimized a liquid-liquid extraction procedure to ensure consistent recovery across different matrices. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. A developed GC-MS method reported an LOQ of 0.1 µM for tributyrin (B1683025) and 1.0 µM for butyrate in rat plasma. nih.gov

Table 3: Example of Method Validation Parameters for Butyrate Analysis in Tablets by RP-HPLC

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 119.56–1195.6 μg/ml | aurigeneservices.com |

| Correlation Coefficient (r²) | 0.99998 | aurigeneservices.com |

| Precision (%RSD) | 0.30% | aurigeneservices.com |

| Accuracy (% Recovery) | 97.0% to 103.0% | aurigeneservices.com |

| Elution Time | ~6 minutes | aurigeneservices.com |

Extraction and Purification Methodologies for Butyric Acid and its Salts in Research Scale

The effective extraction and purification of butyric acid and its salts from complex mixtures like fermentation broths or biological samples is a crucial prerequisite for accurate quantification. researchgate.netnih.gov The choice of method depends on the matrix, the required purity, and the scale of the operation.

Liquid-Liquid Extraction (LLE): LLE is a common method for recovering butyric acid. nih.gov The efficiency of extraction is highly dependent on pH. Protonated butyric acid (at a pH below its pKa of 4.82) has improved partitioning into an organic solvent phase. bwise.kr Therefore, acidification of the sample is a common first step. nih.gov Various solvents have been investigated, with alcohols and esters showing suitability for butyric acid extraction. nih.gov For instance, pressurizing a sample with CO2 to lower the pH improved the extraction efficiency of butyric acid into butyl butyrate. bwise.kr

Solid-Phase Extraction (SPE): SPE is another valuable technique for sample cleanup and concentration. Multi-wall carbon nanotubes have been shown to serve as an effective sorbent in the SPE extraction of sodium butyrate. researchgate.net

Aqueous Two-Phase System (ATPS): ATPS offers a gentle and effective method for separating butyric acid from fermentation broths. A system composed of polyethylene glycol (PEG) and sodium sulfate (B86663) has been optimized to achieve a butyric acid yield of up to 91.74%. researchgate.net

Solvent Impregnated Resins (SIRs): This technique involves impregnating a porous support (resin) with an extractant. An Amberlite resin impregnated with an ammonium (B1175870) ionic liquid has been successfully used for the fixed-bed column extraction of butyric acid. researchgate.net

Table 4: Summary of Extraction Methodologies for Butyric Acid

| Methodology | Principle | Key Parameters | Reported Efficiency/Findings | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | pH, solvent type (e.g., butyl butyrate, oleyl alcohol). nih.govbwise.kr | CO2 pressurization (to lower pH) improved distribution coefficient. bwise.kr | nih.govbwise.krnih.gov |

| Aqueous Two-Phase System (ATPS) | Partitioning between two aqueous phases formed by incompatible polymers/salts. | PEG concentration, sodium sulfate concentration, pH, temperature. | Optimal conditions yielded 91.74% recovery of butyric acid. researchgate.net | researchgate.net |

| Solvent Impregnated Resins (SIRs) | Analyte is extracted by a solvent held within the pores of a solid support. | Temperature, superficial velocity in the column. | Demonstrated stable capacity after multiple extraction/stripping cycles. researchgate.net | researchgate.net |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while other matrix components pass through. | Sorbent type (e.g., multi-wall carbon nanotubes). | Described as a quick and robust method for sample cleanup. researchgate.net | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability

Current synthetic methods for metal carboxylates often rely on standard metathesis reactions, which may involve multi-step processes, use of harsh solvents, or generation of unwanted byproducts. Future research should prioritize the development of more efficient, environmentally benign, and scalable synthetic strategies for manganese butyrate (B1204436).

Key Research Thrusts:

Biocatalytic Synthesis: Exploring enzymatic or whole-cell biocatalysis presents a promising avenue for sustainable production. For instance, engineered microorganisms could be developed to produce butyric acid through fermentation, which can then be directly reacted with a manganese source in a one-pot synthesis. researchgate.netnih.gov Research has shown that trace amounts of manganese can enhance the fermentative production of butyric acid by bacteria such as Clostridium species. researchgate.net Future work could optimize these conditions for the direct synthesis of the manganese salt.

Green Chemistry Approaches: The application of green chemistry principles is crucial. This includes exploring the use of alternative, non-toxic solvents (e.g., water, supercritical CO2), developing solvent-free reaction conditions, and utilizing energy-efficient methods like microwave or ultrasonic irradiation to drive the reaction between a manganese source (like manganese(II) carbonate or acetate) and butyric acid.

Continuous Flow Synthesis: Moving from batch processing to continuous flow chemistry could offer significant advantages in terms of scalability, process control, safety, and product consistency. A flow reactor setup could allow for precise control over reaction parameters, leading to higher yields and purity.

Metal-Organic Framework (MOF) Precursors: Research into manganese(II) butyrate-based MOFs has demonstrated novel synthetic strategies. acs.org Future studies could investigate the controlled decomposition of these frameworks as a scalable route to obtaining pure manganese butyrate with specific morphologies or properties.

A comparative table of potential synthetic routes is presented below.

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Conventional Metathesis | Well-established, straightforward chemistry. | Potential for byproducts, use of organic solvents, scalability issues. |

| Biocatalysis/Fermentation | Uses renewable feedstocks, mild reaction conditions, potentially lower environmental impact. | Low product concentration, complex downstream processing, strain optimization required. |

| Green Solvents/Solvent-Free | Reduced environmental footprint, improved safety. | Identifying suitable green solvents, ensuring adequate reaction kinetics. |

| Continuous Flow Chemistry | High scalability, precise process control, enhanced safety, consistent product quality. | Initial setup costs, optimization of flow parameters. |

| MOF Decomposition | Control over product morphology and purity. | Multi-step process, cost of ligand synthesis for MOFs. |

Advanced Mechanistic Studies in Diverse Biological Systems Utilizing Targeted Approaches

While the individual biological roles of manganese and butyrate are extensively studied, their combined effects as manganese butyrate are poorly understood. Butyrate is a key short-chain fatty acid (SCFA) with roles in gut health and as a histone deacetylase (HDAC) inhibitor, while manganese is an essential cofactor for enzymes like manganese superoxide (B77818) dismutase (MnSOD). mdpi.commdpi.com Their interplay could lead to synergistic, antagonistic, or entirely novel biological activities.

Future research should employ targeted approaches to dissect these mechanisms:

Multi-Omics Analysis: Utilizing genomics, transcriptomics, proteomics, and metabolomics to obtain a systems-level view of how cells and organisms respond to manganese butyrate. This could identify novel pathways affected by the compound. For example, studies on gut microbiota could reveal how manganese butyrate alters microbial community structure and the production of key metabolites. researchgate.net

Targeted Receptor/Enzyme Studies: Investigating the direct interaction of manganese butyrate with specific cellular targets. Studies have shown that butyrate's effects can be blocked by antagonists of fatty acid receptors, while manganese homeostasis is tightly regulated by specific transport proteins. nih.govduke.edu Future work should clarify if the manganese salt form alters these interactions. For instance, does the compound act as a superior delivery vehicle for manganese to Mn-dependent enzymes?

Neurobiology and Toxicology: Research indicates that butyrate can offer protection against manganese-induced neurotoxicity. nih.govresearchgate.netnih.gov Advanced mechanistic studies are needed to understand the basis of this effect. This could involve using advanced neuronal cell culture models and animal models of neurodegenerative diseases to probe pathways related to oxidative stress, neuroinflammation, and mitochondrial dysfunction, where both manganese and butyrate are known to be involved. mdpi.comnih.gov

Interdisciplinary Research Integrating Butyric Acid, Manganese Salt with Emerging Technologies

The unique properties of manganese butyrate make it a candidate for integration with cutting-edge technologies, opening up applications beyond traditional chemistry and biology.

Nanotechnology and Drug Delivery: Manganese butyrate could be encapsulated within nanoparticles, liposomes, or other nanocarriers to create targeted delivery systems. mdpi.com This could enhance the bioavailability of butyrate, which is rapidly metabolized, and control the release of manganese ions to specific tissues or cellular compartments. Such systems could be explored for applications in targeted cancer therapy or as modulators of the gut-brain axis.

Biomaterials and Tissue Engineering: Butyrate is known to influence cell differentiation and proliferation. Manganese ions are also critical for bone formation and wound healing. Therefore, incorporating manganese butyrate into biodegradable polymer scaffolds, hydrogels, or coatings for medical implants could promote tissue regeneration. Research could focus on developing "smart" biomaterials that release the compound in response to specific physiological cues.

Advanced Imaging: Manganese ions (Mn2+) are used as a contrast agent in magnetic resonance imaging (MRI), particularly for neuronal tract tracing and functional imaging of calcium channels. Future research could explore whether manganese butyrate can serve as a more biocompatible or cell-permeable source of Mn2+ for these advanced imaging applications, potentially allowing for the simultaneous tracking of metabolic activity related to butyrate uptake.

Computational Chemistry and Molecular Modeling Applications in Predicting Interactions and Behavior

Computational methods provide a powerful, cost-effective way to predict the properties of manganese butyrate and guide experimental research. These in-silico approaches can offer insights at the atomic level that are often difficult to obtain through experiments alone.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric structure, electronic properties, and vibrational frequencies of manganese butyrate. researchgate.net This can help elucidate the nature of the coordinate bond between manganese and the butyrate carboxyl group and predict its reactivity in different chemical environments.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of manganese butyrate in complex biological environments, such as in aqueous solution or near a cell membrane. These simulations can predict how the compound diffuses, interacts with water molecules, and approaches biological targets like proteins or DNA. This could be particularly useful for understanding its transport across biological barriers. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While QSAR is typically used for large libraries of compounds, the principles can be applied to design derivatives of manganese butyrate. By computationally modifying the butyrate chain or the coordination environment of the manganese ion, models could predict how these changes affect properties like cell permeability, receptor binding affinity, or toxicity.

Docking and Hybrid QM/MM Studies: To investigate interactions with specific biological targets, molecular docking can predict the preferred binding orientation of butyrate and manganese within a protein's active site. For a more detailed understanding of enzymatic reactions or binding events, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov These studies could, for example, model the interaction of manganese butyrate with histone deacetylases or manganese-dependent enzymes. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing butyric acid, manganese salt, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves neutralization reactions between butyric acid and manganese hydroxide or oxide. For example, reacting MnO with butyric acid under controlled pH (4.0–6.0) and temperature (60–80°C) can yield the salt . Solid-state fermentation (SSF) optimization studies, though focused on sodium butyrate, suggest that salt concentrations (e.g., 0.15–0.3% for MgSO₄ or KH₂PO₄) and substrate ratios significantly affect yields .

- Data Considerations : Conflicting reports on optimal pH and temperature highlight the need for iterative testing. For instance, neutralization efficiency drops below pH 4.0 due to incomplete deprotonation of butyric acid .

Q. Which analytical techniques are most effective for characterizing butyric acid, manganese salt?

- Methodology :

- Spectroscopy : Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for manganese quantification .

- Structural Analysis : Fourier-transform infrared spectroscopy (FTIR) to confirm the butyrate ligand’s carboxylate group (C=O stretch at ~1700 cm⁻¹) and X-ray diffraction (XRD) for crystallinity assessment .

- Thermal Stability : Thermogravimetric analysis (TGA) to evaluate decomposition temperatures .

Q. How does the stability of butyric acid, manganese salt vary under different storage conditions?

- Methodology : Stability studies should monitor hygroscopicity, oxidation, and thermal decomposition. For example, manganese salts like MnSO₄ are prone to hydration; storing butyrate salts in desiccators at <25°C is recommended . Accelerated aging tests (40°C/75% relative humidity) can predict long-term stability .

Advanced Research Questions

Q. What catalytic or electrochemical properties does butyric acid, manganese salt exhibit, and how do these compare to other manganese-based catalysts?

- Methodology : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can assess redox behavior. Manganese salts often act as catalysts in oxidation reactions; for example, Mn²⁺ in butyrate may facilitate peroxide-mediated decomposition pathways, akin to MnO₂ in butyric acid degradation . Comparative studies with MnSO₄ or MnCl₂ could reveal ligand-specific effects on catalytic activity .

Q. How does butyric acid, manganese salt interact with biological systems, particularly in microbial or enzymatic studies?

- Methodology :

- Microbial Fermentation : Test butyrate release kinetics in anaerobic cultures (e.g., Clostridium spp.) using high-performance liquid chromatography (HPLC). Prior studies show sodium butyrate’s role in gut microbiota modulation; manganese may alter microbial uptake efficiency .

- Enzymatic Inhibition : Evaluate manganese’s impact on butyrate-metabolizing enzymes (e.g., butyrate kinase) via kinetic assays .

Q. What are the decomposition pathways of butyric acid, manganese salt under oxidative or thermal stress, and how can byproducts be quantified?

- Methodology :

- Thermal Decomposition : TGA coupled with gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., CO₂, ketones) .

- Oxidative Degradation : Use H₂O₂ or UV/O₃ systems to simulate oxidative environments. Manganese’s redox activity may accelerate butyrate breakdown into acetic acid or acetone .

Contradictions and Knowledge Gaps

- Synthesis Yield Discrepancies : Conflicting optimal salt concentrations (e.g., 0.25% NaCl vs. 0.3% MgSO₄ in SSF) suggest ligand-specific effects on butyrate production .

- Biological Interactions : While sodium butyrate is well-studied in microbiota, manganese’s role in cellular uptake or toxicity remains underexplored .

Key Recommendations for Researchers

- Prioritize ligand-specific studies to resolve contradictions in synthesis conditions.

- Explore manganese’s dual role as a nutrient and potential toxin in biological systems.

- Use multimodal characterization (e.g., XRD + FTIR) to correlate structure with functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.